Cas no 39835-14-8 (2-Hydroxy-4-nitrobenzonitrile)

2-Hydroxy-4-nitrobenzonitrile 化学的及び物理的性質
名前と識別子
-
- 2-Hydroxy-4-nitrobenzonitrile
- 2-Hydroxy-4-nitro-benzonitrile
- NSC 143981
- 4-nitro-2-hydroxybenzonitrile
- AC-26136
- Benzonitrile, 2-hydroxy-4-nitro-
- 39835-14-8
- DTXSID70960400
- DZNPHVPBCNZVGW-UHFFFAOYSA-N
- A21192
- FT-0701452
- AM82830
- SCHEMBL361541
- AS-46196
- NSC143981
- A824761
- NSC-143981
- 2-Cyano-5-nitrophenol
- 4-nitro-2-oxidanyl-benzenecarbonitrile
- MFCD02258875
- AKOS006223876
- CL9070
- DB-030858
- 39035-14-8
-
- MDL: MFCD02258875
- インチ: InChI=1S/C7H4N2O3/c8-4-5-1-2-6(9(11)12)3-7(5)10/h1-3,10H
- InChIKey: DZNPHVPBCNZVGW-UHFFFAOYSA-N
- SMILES: C1=CC(=CC(=C1C#N)O)[N+](=O)[O-]
計算された属性
- 精确分子量: 164.02200
- 同位素质量: 164.022
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 12
- 回転可能化学結合数: 1
- 複雑さ: 227
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.3
- トポロジー分子極性表面積: 89.8A^2
じっけんとくせい
- Color/Form: No data avaiable
- 密度みつど: 1.49±0.1 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 161-162 ºC
- Boiling Point: 370.6°Cat760mmHg
- フラッシュポイント: 177.9°C
- Refractive Index: 1.628
- Solubility: 極微溶性(0.97 g/l)(25ºC)、
- PSA: 89.84000
- LogP: 1.69528
- じょうきあつ: 0.0±0.9 mmHg at 25°C
2-Hydroxy-4-nitrobenzonitrile Security Information
- Signal Word:Warning
- 危害声明: H302 (100%) H312 (100%) H315 (100%)
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- 危険カテゴリコード: 36
- セキュリティの説明: 26
-
危険物標識:
- 储存条件:4°Cで貯蔵して、-4°Cはもっと良いです
2-Hydroxy-4-nitrobenzonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB90635-1G |
2-hydroxy-4-nitrobenzonitrile |
39835-14-8 | 95% | 1g |
¥ 435.00 | 2023-04-13 | |
SHENG KE LU SI SHENG WU JI SHU | sc-283165A-25g |
2-Hydroxy-4-nitrobenzonitrile, |
39835-14-8 | 25g |
¥6152.00 | 2023-09-05 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | H842516-250mg |
2-Hydroxy-4-nitrobenzonitrile |
39835-14-8 | 97% | 250mg |
¥251.00 | 2022-01-10 | |
TRC | H950858-250mg |
2-Hydroxy-4-nitrobenzonitrile |
39835-14-8 | 250mg |
$75.00 | 2023-05-18 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1170017-5g |
2-Hydroxy-4-nitrobenzonitrile |
39835-14-8 | 98% | 5g |
¥595.00 | 2024-05-15 | |
Ambeed | A398048-5g |
2-Hydroxy-4-nitrobenzonitrile |
39835-14-8 | 98% | 5g |
$98.0 | 2025-02-25 | |
Fluorochem | 012255-1g |
2-Hydroxy-4-nitrobenzonitrile |
39835-14-8 | 95% | 1g |
£25.00 | 2022-03-01 | |
SHENG KE LU SI SHENG WU JI SHU | sc-283165A-25 g |
2-Hydroxy-4-nitrobenzonitrile, |
39835-14-8 | 25g |
¥6,152.00 | 2023-07-11 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-283165-5g |
2-Hydroxy-4-nitrobenzonitrile, |
39835-14-8 | 5g |
¥1286.00 | 2023-09-05 | ||
eNovation Chemicals LLC | Y1290248-25g |
2-Hydroxy-4-nitrobenzonitrile |
39835-14-8 | 98% | 25g |
$260 | 2025-02-24 |
2-Hydroxy-4-nitrobenzonitrile 関連文献
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Stephanie G. Lambert,Jo-Anne M. Taylor,Kate L. Wegener,Susan L. Woodhouse,Stephen F. Lincoln,A. David Ward New J. Chem. 2000 24 541
2-Hydroxy-4-nitrobenzonitrileに関する追加情報
Introduction to 2-Hydroxy-4-nitrobenzonitrile (CAS No. 39835-14-8)
2-Hydroxy-4-nitrobenzonitrile, identified by the Chemical Abstracts Service Number (CAS No.) 39835-14-8, is a significant organic compound that has garnered attention in the field of pharmaceutical chemistry and materials science. This compound, featuring a nitro and a cyano functional group on a benzene ring with a hydroxyl substituent, exhibits unique chemical properties that make it a valuable intermediate in synthetic chemistry. Its molecular structure, characterized by a nitro group at the 4-position and a cyano group at the 3-position relative to the hydroxyl group, contributes to its reactivity and utility in various chemical transformations.
The synthesis of 2-Hydroxy-4-nitrobenzonitrile typically involves the nitration of hydroxybenzonitrile derivatives, followed by functional group manipulation to achieve the desired substitution pattern. The nitration process is carefully controlled to ensure regioselectivity, as the presence of both electron-withdrawing and electron-donating groups on the benzene ring can influence the location of nitration. Advanced techniques such as catalytic hydrogenation or metal-catalyzed cross-coupling reactions may be employed to further modify the structure of this compound, enabling access to a diverse array of derivatives with tailored properties.
In recent years, 2-Hydroxy-4-nitrobenzonitrile has been explored for its potential applications in pharmaceutical research. The nitro and cyano groups provide reactive sites that can be selectively modified through reduction, hydrolysis, or coupling reactions, making it a versatile building block for drug discovery. For instance, researchers have investigated its role in synthesizing novel heterocyclic compounds that exhibit antimicrobial and anti-inflammatory properties. The hydroxyl group also allows for further functionalization, enabling the creation of prodrugs or conjugates that enhance bioavailability or target specificity.
Additionally, 2-Hydroxy-4-nitrobenzonitrile has found utility in materials science, particularly in the development of organic semiconductors and dyes. The conjugated system formed by the aromatic ring and the cyano group contributes to its electronic properties, making it suitable for applications in optoelectronic devices. Recent studies have demonstrated its incorporation into polymer matrices to improve charge transport efficiency in organic field-effect transistors (OFETs). The presence of both electron-withdrawing and donating groups also allows for fine-tuning of light absorption properties, which is crucial for photovoltaic applications.
The compound's reactivity also makes it a valuable tool in mechanistic studies. Researchers have utilized 2-Hydroxy-4-nitrobenzonitrile as a probe to investigate reaction pathways involving transition metals and organometallic intermediates. Its ability to participate in various chemical transformations under controlled conditions provides insights into catalytic processes and reaction mechanisms relevant to industrial applications. Such studies not only advance fundamental understanding but also contribute to the development of more efficient synthetic methodologies.
From an industrial perspective, 2-Hydroxy-4-nitrobenzonitrile is produced under conditions that emphasize safety and environmental sustainability. Modern synthetic routes often incorporate green chemistry principles, such as solvent-free reactions or catalytic processes that minimize waste generation. The demand for high-purity 39835-14-8 underscores its importance in both academic research and commercial applications. Manufacturers adhere to stringent quality control measures to ensure consistency across batches, which is critical for downstream applications where structural fidelity is paramount.
The future prospects of 2-Hydroxy-4-nitrobenzonitrile are promising, with ongoing research exploring new derivatives and applications. Advances in computational chemistry have enabled virtual screening of potential drug candidates derived from this scaffold, accelerating the drug discovery pipeline. Similarly, innovations in materials science continue to uncover novel uses for this compound in advanced technologies. As our understanding of its properties expands, so too does its potential impact across multiple scientific disciplines.
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